3-(4-Methoxyphenyl)cyclopentanone
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-(4-Methoxyphenyl)cyclopentanone often involves complex reactions. For instance, the synthesis of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones demonstrates the complexity and the specific conditions required for synthesizing methoxyphenyl-containing compounds (Gluziński, Grochowski, Krajewski, & Pupek, 1991). Additionally, cyclopentanone derivatives have been synthesized through reactions with various reagents, highlighting the versatility of synthetic approaches (Scheibye, Shabana, Lawesson, & Romming, 1982).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones, has been elucidated using X-ray diffraction, revealing a monoclinic system with specific space group parameters (Gluziński et al., 1991). These structural insights are crucial for understanding the chemical behavior and potential applications of 3-(4-Methoxyphenyl)cyclopentanone and related compounds.
Chemical Reactions and Properties
Chemical reactions involving 3-(4-Methoxyphenyl)cyclopentanone derivatives often result in the formation of new, complex structures. For example, reactions of ketones with specific reagents can lead to the formation of new spiro and thioketone compounds, demonstrating the reactivity and functional versatility of the cyclopentanone core (Scheibye et al., 1982).
Physical Properties Analysis
The physical properties of 3-(4-Methoxyphenyl)cyclopentanone and its derivatives, such as solubility, melting point, and crystalline structure, are influenced by the specific molecular architecture. X-ray structural investigations provide detailed information on the crystalline structure, which is essential for understanding the material's physical characteristics (Gluziński et al., 1991).
Chemical Properties Analysis
The chemical properties of 3-(4-Methoxyphenyl)cyclopentanone, including reactivity with other chemical agents and stability under various conditions, are key areas of study. The synthesis and reactions of related compounds provide insights into the chemical behavior and potential reactivity patterns of methoxyphenyl and cyclopentanone moieties (Scheibye et al., 1982).
Scientific Research Applications
Synthesis of α, α'-bis(Substituted Benzylidene)cycloalkanones : A study demonstrated a microwave irradiation catalyzed reaction of cyclopentanone with aldehydes, resulting in high yields of bis(substituted benzylidene) cyclopentanones under mild conditions. This synthesis process is significant in organic chemistry due to its efficiency and applicability in different reactions (Zheng et al., 1997).
Formation of Spiro and Thioketones : Cyclopentanone reacted with 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, leading to the formation of new spiro and thioketones. These reactions are relevant in the field of organophosphorus compounds and have potential applications in developing new chemical entities (Scheibye et al., 1982).
Thermal Decomposition Kinetics of Chalcones : The thermal decomposition of compounds like 2,5-bis(4-hydroxy-3-methoxybenzylidene)cyclopentanone was studied under non-isothermal conditions. These studies are crucial for understanding the stability and decomposition mechanisms of such compounds, which can be applied in various industrial processes (Manikandan et al., 2016).
Synthesis of Arylated Products : Research has shown that treating certain enamines with p-methoxyphenyllead triacetate in chloroform provides a high-yielding route to arylated products like 2-(4-methoxyphenyl)cyclopentanone. Such reactions are important in organic synthesis, especially in producing compounds with specific structural requirements (May & Pinhey, 1982).
Synthesis of Biological Active Compounds : The compound has been used in the synthesis of various biologically active compounds, such as anticancer agents. For instance, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one from cyclopentanone oxime is significant in developing small molecule inhibitors for cancer treatment (Wang et al., 2016).
Photoresist and Photolithographic Applications : Compounds like 2,5-bis(4-hydroxy-3-methoxybenzylidene)cyclopentanone, when condensed to form polyesters, produce photocrosslinkable polymers. These are useful in photoresist and photolithographic applications, demonstrating the compound's significance in materials science (Borden, 1978).
Safety And Hazards
properties
IUPAC Name |
3-(4-methoxyphenyl)cyclopentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-12-6-3-9(4-7-12)10-2-5-11(13)8-10/h3-4,6-7,10H,2,5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVGGHJBRCDSGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555743 | |
Record name | 3-(4-Methoxyphenyl)cyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60555743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)cyclopentanone | |
CAS RN |
116526-34-2 | |
Record name | 3-(4-Methoxyphenyl)cyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60555743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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